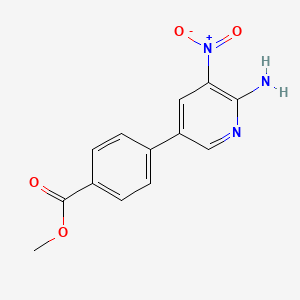

Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate

Description

Molecular Formula: C₁₃H₁₁N₃O₄ Molecular Weight: 273.24 g/mol IUPAC Name: Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate Structural Features: This compound combines a benzoate ester with a pyridine ring substituted at the 3-position. The pyridine ring contains an amino group at the 6-position and a nitro group at the 5-position, creating a unique electronic and steric profile. Its synthesis involves esterification of 4-(6-amino-5-nitropyridin-3-yl)benzoic acid with methanol under acidic conditions .

Properties

IUPAC Name |

methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-8(3-5-9)10-6-11(16(18)19)12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNALSCQAIDVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms, and therapeutic implications of this compound, drawing on various research findings.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

- Amino group : Contributes to hydrogen bonding and molecular interactions.

- Nitro group : May influence biological activity through redox reactions.

- Benzoate moiety : Provides additional reactivity and potential for esterification.

The molecular formula is , indicating a complex structure conducive to various interactions with biological targets.

The mechanism of action for this compound primarily involves:

- Hydrogen Bonding : The amino group facilitates interactions with biological molecules, influencing their activity.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing benzoic acid derivatives that may interact with various enzymes and receptors in biological systems .

- Redox Activity : The nitro group may participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown:

- Inhibition of Bacterial Growth : The compound has been evaluated against various bacterial strains, demonstrating significant inhibition, particularly against Gram-positive and some Gram-negative bacteria. For instance, compounds structurally related to it have shown minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as HaCat (human keratinocytes) and BALB/c 3T3 (mouse fibroblasts) have shown that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low toxicity levels compared to standard treatments .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted on related compounds demonstrated that modifications in the pyridine structure significantly influenced antibacterial efficacy. This compound was highlighted for its potential as a lead compound in developing new antibiotics due to its structural similarities with known active agents. -

Molecular Docking Studies :

Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins such as DNA gyrase, which is crucial for bacterial DNA replication. The binding energies suggest strong interactions that could translate into potent antibacterial effects .

Comparison with Similar Compounds

Ethyl 4-(6-Aminopyridin-3-yl)Benzoate

- Molecular Formula : C₁₄H₁₄N₂O₂

- Key Differences: Replaces the nitro group with a hydrogen atom, reducing electron-withdrawing effects. The ethyl ester (vs. Amino group position (6-position) matches the target compound, but the absence of a nitro group limits redox reactivity .

Methyl 4-(5-Bromo-3-Nitropyridin-2-yl)Benzoate

- Molecular Formula : C₁₃H₁₀BrN₃O₄

- Key Differences: Bromine substitution at the 5-position (vs. Nitro group at the 3-position (vs. 5-position) shifts electronic effects on the pyridine ring. Higher molecular weight (357.14 g/mol) due to bromine, impacting crystallization and solubility .

Methyl 2-Amino-3-Nitro-5-(Pyridine-3-yl)Benzoate

- Molecular Formula : C₁₃H₁₁N₃O₄

- Key Differences: Amino and nitro groups are on the benzoate ring (positions 2 and 3) instead of the pyridine ring. Pyridine substitution at the 3-position (vs. 5-position) alters spatial orientation in binding interactions. Similar molecular weight but distinct reactivity due to nitro group proximity to the ester .

Methyl 4-(3-Oxo-2-Phenyl-5-Propyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamido)Benzoate

- Molecular Formula : C₂₄H₂₂N₄O₄

- Key Differences :

- Pyrazolo-pyridine core replaces the pyridine ring, introducing additional nitrogen atoms and a fused ring system.

- Propyl and phenyl substituents enhance lipophilicity, favoring membrane permeability in biological systems.

- Larger molecular weight (430.46 g/mol) and complex stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.